molecular formula C19H14FN3O2S2 B2922327 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-70-2

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2922327
CAS No.: 896679-70-2
M. Wt: 399.46
InChI Key: YOIBTGSOHPUNDR-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. The molecule integrates a fluoro-substituted benzene sulfonamide moiety linked to a 2-methylphenyl group substituted with a thiazolo[5,4-b]pyridine heterocycle. Its molecular weight is 415.9 g/mol (CAS: 863500-70-3) .

Properties

IUPAC Name

3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIBTGSOHPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, its mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of:

  • Thiazolo[5,4-b]pyridine moiety
  • Sulfonamide group
  • Fluorine substitution

Its molecular formula is C19H14FN3O2S2C_{19}H_{14}FN_3O_2S_2, with a molecular weight of approximately 399.46 g/mol. The unique structural features contribute to its biological activity, particularly in targeting specific kinases involved in cancer progression.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways related to cell growth and survival. The compound demonstrates nanomolar IC50 values for PI3Kα, PI3Kγ, and PI3Kδ, indicating strong potency in inhibiting these targets .

The inhibition mechanism involves binding interactions with the active sites of PI3Ks, leading to a decrease in their activity. This effect can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .

Case Study 1: Anticancer Activity

In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines and demonstrated a marked reduction in cell viability compared to controls. The observed IC50 values were comparable to those of established chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs based on the thiazolo[5,4-b]pyridine scaffold were synthesized to investigate the structure-activity relationship. The sulfonamide functionality was identified as critical for maintaining biological activity. Modifications such as fluorine substitution were found to enhance potency against specific kinases .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolo[5,4-b]pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundFluorine and sulfonamide groupsPotent PI3K inhibitor
4-Chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)benzenesulfonamideChlorine instead of fluorineModerate kinase inhibition
N-(2-Methyl-thiazolo[5,4-b]pyridin-6-yl)-N'-(3-fluorophenyl)ureaUrea instead of sulfonamideInhibitor for specific kinases

Scientific Research Applications

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that is characterized by a fluorine atom, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide group. It has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in the context of inhibiting specific biological pathways.

Scientific Research Applications

  • Potential Therapeutic Applications This compound has demonstrated potential as a therapeutic agent due to its capacity to inhibit particular biological pathways. The presence of the thiazolo[5,4-b]pyridine ring enhances its biological activity and specificity, making it a candidate for drug development targeting various diseases.
  • Inhibitor of Phosphoinositide 3-Kinase (PI3K) this compound exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This inhibition can lead to reduced activity in the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and survival.
  • Antioxidant, Antimicrobial, Anti-Inflammatory, Antifungal, and Antitumor Properties The compound has shown potential in various assays for its antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor properties. Its interaction with key enzymes suggests that it may be effective in treating conditions related to dysregulated PI3K signaling.
  • Synthesis of Derivatives Reactions involving this compound provide pathways to synthesize derivatives with potentially enhanced biological activities.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Linker Importance : Urea or methylene linkers (e.g., 6i, 6j) reduce c-KIT inhibition compared to direct amides or sulfonamides, underscoring the critical role of linker chemistry .
  • Substituent Effects : Fluorine’s electronegativity in the target compound may enhance binding specificity compared to bulkier halogens like chlorine .
  • Data Gaps : Enzymatic activity data for the target compound are absent in available literature, necessitating further biochemical profiling.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

A modular seven-step synthesis is typically employed, starting with commercially available thiazolo[5,4-b]pyridine precursors. Key steps include:

  • Suzuki-Miyaura coupling to introduce the 2-methyl-5-arylphenyl moiety (e.g., using Pd catalysts and boronic esters) .
  • Sulfonylation of the aniline intermediate with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Characterization: Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS, with diagnostic peaks for the sulfonamide group (~7.5–8.0 ppm aromatic protons) and thiazolo-pyridine core .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic analysis :
    • 1H NMR^1 \text{H NMR}: Aromatic protons of the thiazolo[5,4-b]pyridine ring appear as doublets at δ 8.2–8.5 ppm, while sulfonamide protons show deshielded signals .
    • HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • X-ray crystallography (if applicable): Resolve crystal structure to confirm bond angles and hydrogen-bonding patterns (e.g., sulfonamide NH interactions) .

Advanced Research Questions

Q. What structural features govern its phosphoinositide 3-kinase (PI3K) inhibitory activity?

  • Sulfonamide functionality : Critical for binding to the ATP pocket of PI3Kα, with 3-fluoro substitution enhancing hydrophobic interactions .
  • Thiazolo[5,4-b]pyridine core : Forms hydrogen bonds with hinge residues (e.g., Val851 in PI3Kα) via nitrogen atoms .
  • Substituent effects :
    • 2-Methylphenyl group improves isoform selectivity (e.g., 10-fold lower activity against PI3Kβ vs. PI3Kα) .
    • Fluorine at the 3-position increases metabolic stability and logP (2.8), balancing solubility and membrane permeability .

Q. How can researchers resolve contradictory activity data between enzymatic assays and cellular models?

  • Assay optimization :
    • Validate enzymatic assay conditions (e.g., ATP concentrations, incubation time) to avoid false negatives .
    • Use orthogonal cellular assays (e.g., Western blot for p-AKT suppression) to confirm target engagement .
  • Solubility adjustments : Add co-solvents (e.g., DMSO ≤0.1%) or use prodrug strategies to enhance cellular uptake .
  • Molecular docking : Compare binding poses in PI3K isoforms (e.g., PI3Kα vs. PI3Kγ) to explain selectivity discrepancies .

Q. What methodologies identify isoform-specific binding modes of this compound?

  • Kinase panel screening : Test against PI3Kα, β, γ, and δ isoforms using homogeneous time-resolved fluorescence (HTRF) assays .
  • Alanine scanning mutagenesis : Replace key residues (e.g., Lys802 in PI3Kα) to map binding interactions .
  • Cryo-EM or X-ray crystallography : Resolve co-crystal structures with PI3K isoforms to visualize binding pocket adaptations .

Q. How can structural modifications improve metabolic stability without compromising potency?

  • Fluorine substitution : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to block CYP450 oxidation .
  • Heterocycle bioisosteres : Substitute thiazolo-pyridine with pyrazolo-pyridine to enhance solubility while retaining H-bonding .
  • Prodrug strategies : Introduce ester or phosphate moieties at the sulfonamide group for controlled release in vivo .

Q. What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Detection via MRM transitions (e.g., m/z 454 → 336 for quantification) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and measure half-life using LC-MS .

Data Contradiction Analysis

Q. How to address conflicting SAR data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding, clearance, and volume of distribution to explain reduced in vivo efficacy .
  • Metabolite identification : Use high-resolution mass spectrometry to detect active/inactive metabolites influencing activity .
  • In silico modeling : Apply QSAR models to predict bioavailability and refine substituent choices .

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